molecular formula C14H24Br4O2 B14549798 2,3-Dibromopropyl 10,11-dibromoundecanoate CAS No. 62285-17-0

2,3-Dibromopropyl 10,11-dibromoundecanoate

Cat. No.: B14549798
CAS No.: 62285-17-0
M. Wt: 544.0 g/mol
InChI Key: QFPGUDMLHFHKBO-UHFFFAOYSA-N
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Description

2,3-Dibromopropyl 10,11-dibromoundecanoate is an organic compound with the molecular formula C13H20Br4O2. It is a brominated ester, which means it contains bromine atoms and an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromopropyl 10,11-dibromoundecanoate typically involves the esterification of 10,11-dibromoundecanoic acid with 2,3-dibromopropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromopropyl 10,11-dibromoundecanoate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace bromine atoms.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2,3-Dibromopropyl 10,11-dibromoundecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dibromopropyl 10,11-dibromoundecanoate involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromopropyl 10,11-dibromoundecanoate
  • Tris(2,3-dibromopropyl) isocyanurate
  • 2,3-Dibromopropanol

Uniqueness

This compound is unique due to its specific combination of brominated ester and long alkyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

62285-17-0

Molecular Formula

C14H24Br4O2

Molecular Weight

544.0 g/mol

IUPAC Name

2,3-dibromopropyl 10,11-dibromoundecanoate

InChI

InChI=1S/C14H24Br4O2/c15-9-12(17)7-5-3-1-2-4-6-8-14(19)20-11-13(18)10-16/h12-13H,1-11H2

InChI Key

QFPGUDMLHFHKBO-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)OCC(CBr)Br)CCCC(CBr)Br

Origin of Product

United States

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